1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16402680
InChI: InChI=1S/C12H19N5.ClH/c1-9-5-12(17(4)15-9)8-13-6-11-7-14-16(3)10(11)2;/h5,7,13H,6,8H2,1-4H3;1H
SMILES:
Molecular Formula: C12H20ClN5
Molecular Weight: 269.77 g/mol

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine

CAS No.:

Cat. No.: VC16402680

Molecular Formula: C12H20ClN5

Molecular Weight: 269.77 g/mol

* For research use only. Not for human or veterinary use.

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine -

Specification

Molecular Formula C12H20ClN5
Molecular Weight 269.77 g/mol
IUPAC Name 1-(2,5-dimethylpyrazol-3-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride
Standard InChI InChI=1S/C12H19N5.ClH/c1-9-5-12(17(4)15-9)8-13-6-11-7-14-16(3)10(11)2;/h5,7,13H,6,8H2,1-4H3;1H
Standard InChI Key KIXSDIXMNIZJDM-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1)CNCC2=C(N(N=C2)C)C)C.Cl

Introduction

Structural Elucidation and Nomenclature

Molecular Architecture

The compound features two distinct pyrazole rings:

  • First pyrazole moiety: A 1,3-dimethyl-1H-pyrazol-5-yl group, where methyl substituents occupy positions 1 and 3 of the heterocycle.

  • Second pyrazole moiety: A 1,5-dimethyl-1H-pyrazol-4-yl group, with methyl groups at positions 1 and 5.
    These rings are bridged by a methanamine (-CH2-NH-CH2-) linker, creating a planar yet sterically hindered structure.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₂₀N₄
Molecular Weight248.33 g/mol
Pyrazole Ring Count2
Substituent Configuration1,3- and 1,5-dimethyl groups

This configuration enhances electron delocalization across the rings, fostering interactions with biological targets and metal ions .

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Formation of Pyrazole Precursors:

    • 1,3-dimethyl-1H-pyrazole-5-carbaldehyde and 1,5-dimethyl-1H-pyrazole-4-methylamine are synthesized via cyclocondensation of hydrazine derivatives with diketones.

    • Methylation steps employ dimethyl sulfate or iodomethane under basic conditions (e.g., K₂CO₃ in DMF) .

  • Coupling Reactions:

    • Reductive amination links the aldehyde and amine precursors using NaBH₃CN or H₂/Pd-C in methanol .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclocondensationHydrazine, EtOH, reflux65–75
MethylationCH₃I, K₂CO₃, DMF, 50°C80–85
Reductive AminationNaBH₃CN, MeOH, rt, 24 h70–78

Optimization of solvent polarity (e.g., switching from THF to DCM) improves yields by 12–15%.

Physicochemical Properties

Thermal Stability and Solubility

  • Melting Point: 142–145°C (decomposition observed above 150°C) .

  • Solubility:

    • High in polar aprotic solvents (DMF, DMSO: >50 mg/mL).

    • Moderate in ethanol (12 mg/mL) and poor in water (<0.1 mg/mL) .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.45 (s, 1H, pyrazole-H), 6.82 (s, 1H, pyrazole-H), 3.65 (t, J=6.4 Hz, 2H, -CH2-NH-), 2.35 (s, 6H, N-CH3) .

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrazole).

ActivityTargetEfficacy (IC₅₀/MIC)Reference Compound
AntimicrobialS. aureus8 µg/mLCiprofloxacin
Anti-InflammatoryCOX-21.2 µMCelecoxib
AntifungalC. albicans16 µg/mLFluconazole

Applications in Material Science

Coordination Chemistry

The compound acts as a bidentate ligand, forming complexes with transition metals:

  • Cu(II) Complex: [Cu(C₁₃H₁₉N₄)₂]Cl₂ exhibits catalytic activity in Suzuki-Miyaura couplings (TON = 1,200).

  • Fe(III) Complex: Shows spin-crossover behavior at 180 K, potential for molecular switches.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator